

CPI-905: A Foundational Chemical Probe for Interrogating EZH2 Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CPI-905

Cat. No.: B1669585

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, thereby regulating cell differentiation, proliferation, and development.[1][2][3] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of numerous cancers, including non-Hodgkin's lymphoma and various solid tumors.[3][4][5] This has established EZH2 as a compelling therapeutic target in oncology.

CPI-905 emerged from early high-throughput screening efforts as a small molecule inhibitor of EZH2. While itself a relatively weak inhibitor, **CPI-905** served as a foundational chemical scaffold for the development of a series of potent and selective indole-based EZH2 inhibitors by Constellation Pharmaceuticals. This guide provides a technical overview of the core chemical probe, **CPI-905**, and its more potent, clinically investigated successors, including CPI-1205 and CPI-0209 (talmimetostat), which collectively serve as powerful tools to investigate EZH2 biology and its role in disease.

Mechanism of Action

The primary mechanism of action for **CPI-905** and its analogs is the competitive inhibition of the S-adenosylmethionine (SAM) binding site within the SET domain of EZH2.[6] By occupying this

pocket, the inhibitors prevent the transfer of a methyl group from SAM to the histone H3 substrate, thereby blocking the formation of the repressive H3K27me3 mark. This leads to the reactivation of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in EZH2-dependent cancer cells.^[7]

Quantitative Data Summary

While specific quantitative data for **CPI-905** is not extensively published, the biochemical and cellular activities of its advanced analogs have been well-characterized. These data provide a benchmark for the potency of this chemical series.

Compound	Target	Assay Type	IC50 / EC50	Reference
CPI-1205	EZH2	Biochemical	2 nM	[8]
EZH1	Biochemical	52 nM	[8]	
CPI-169	PRC2	Biochemical	< 1 nM	[7]
H3K27me3	Cellular	70 nM	[7]	
Compound 22 (Advanced Analog)	EZH2	Biochemical	2 nM	[1]
H3K27me3	Cellular	80 nM	[1]	
4-thiomethyl pyridone analog	EZH2	Biochemical	~0.2 nM	[2]
H3K27me3	Cellular	2.5 nM	[2]	

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the CPI-series of EZH2 inhibitors. These protocols are representative of the techniques employed to evaluate compounds like **CPI-905** and its successors.

Biochemical EZH2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex in a cell-free system.

Materials:

- Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
- Biotinylated histone H3 (1-25) peptide substrate
- 3H-labeled S-adenosylmethionine (SAM)
- Streptavidin-coated scintillation proximity assay (SPA) beads
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
- Test compounds (e.g., **CPI-905** or its analogs) dissolved in DMSO
- Microplates (e.g., 384-well)

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a microplate, combine the PRC2 complex, biotinylated H3 peptide, and assay buffer.
- Add the diluted test compound to the reaction mixture.
- Initiate the methyltransferase reaction by adding 3H-SAM.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by adding an excess of cold, unlabeled SAM.
- Add streptavidin-coated SPA beads to the wells. The biotinylated H3 peptide will bind to the beads.
- Incubate to allow for binding.

- Measure the radioactivity using a scintillation counter. The proximity of the 3H-labeled methyl group on the peptide to the scintillant in the beads will generate a signal.
- Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27me3 Assay (High-Content Imaging)

This assay measures the level of H3K27 trimethylation in cells treated with an EZH2 inhibitor.

[\[9\]](#)

Materials:

- Cancer cell line of interest (e.g., HeLa or a lymphoma cell line like KARPAS-422)[\[10\]](#)
- Cell culture medium and supplements
- Test compounds (e.g., **CPI-905** or its analogs) dissolved in DMSO
- Formaldehyde solution for fixation
- Triton X-100 for permeabilization
- Primary antibodies: anti-H3K27me3 and anti-total Histone H3
- Fluorescently labeled secondary antibodies
- Nuclear counterstain (e.g., Hoechst)
- High-content imaging system

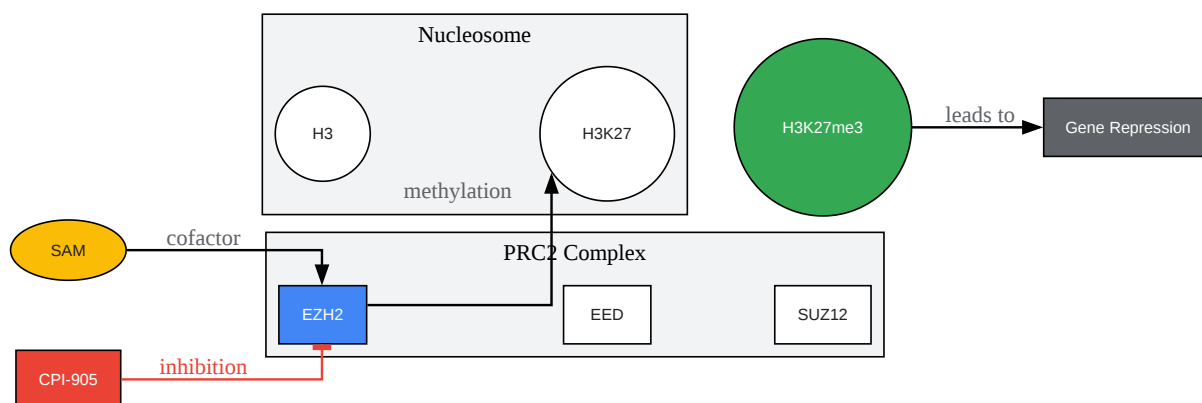
Procedure:

- Seed cells in a multi-well imaging plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72-96 hours).
- Fix the cells with formaldehyde.

- Permeabilize the cells with Triton X-100.
- Block non-specific antibody binding.
- Incubate with primary antibodies against H3K27me3 and total H3.
- Wash and incubate with corresponding fluorescently labeled secondary antibodies and a nuclear counterstain.
- Acquire images using a high-content imaging system.
- Analyze the images to quantify the fluorescence intensity of H3K27me3 and total H3 within the nucleus of each cell.
- Normalize the H3K27me3 signal to the total H3 signal.
- Calculate the percent reduction in H3K27me3 levels relative to a DMSO control and determine the EC50 value.

Visualizations

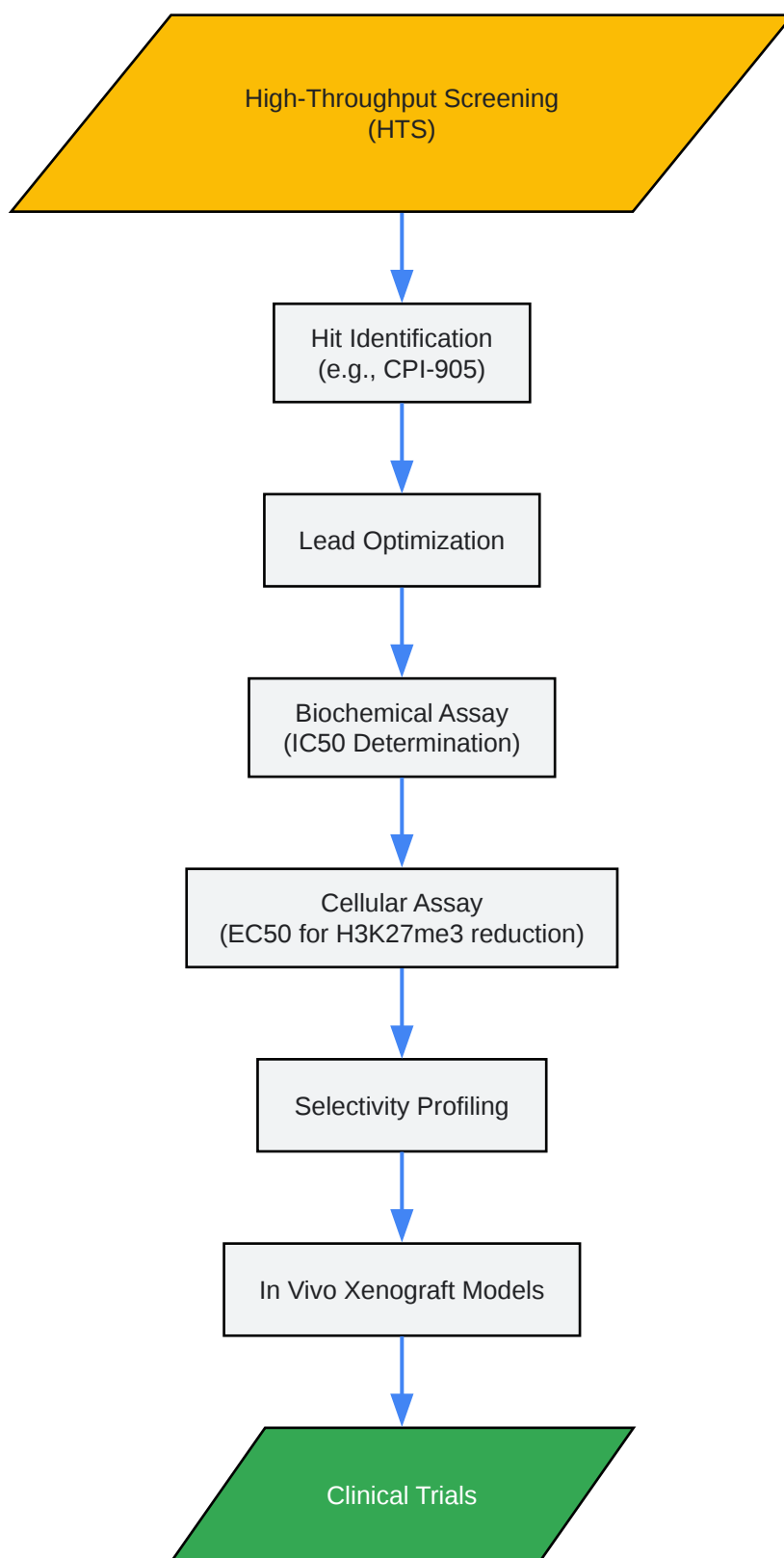
EZH2 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: EZH2, as part of the PRC2 complex, methylates H3K27, leading to gene repression.

Experimental Workflow for EZH2 Inhibitor Characterization



[Click to download full resolution via product page](#)

Caption: A typical workflow for the discovery and development of EZH2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. | BioWorld [bioworld.com]
- 5. drughunter.com [drughunter.com]
- 6. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CPI-905: A Foundational Chemical Probe for Interrogating EZH2 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669585#cpi-905-as-a-chemical-probe-for-ezh2-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com